molecular formula C17H23FN2O5S B3008464 Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate CAS No. 899979-91-0

Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate

Cat. No. B3008464
CAS RN: 899979-91-0
M. Wt: 386.44
InChI Key: UMNCGNYQLBFRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a compound that belongs to a class of chemicals with a piperidine ring as a core structure. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in various pharmacologically active compounds and potential for drug development .

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, a sulfonate reagent with a piperazine moiety was synthesized for analytical derivatization in liquid chromatography . Another study reported the synthesis of sulfonyl hydrazone piperidine derivatives by condensing benzene sulfonyl hydrazides with ethyl 4-oxopiperidine-1-carboxylate . Additionally, the synthesis of 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate through reduction and p-fluorobenzoylation has been described . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Studies have investigated the electronic and structural characteristics of newly synthesized piperidine compounds using NMR, molecular electrostatic potential (MEP), ΔEHOMO–LUMO band gap, and dipole moments . These analyses are essential for understanding the molecular-level interactions and properties of such compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, the [4 + 2] cycloaddition reaction of N-sulfonylimines with enones or ynones has been reported to yield sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity . This type of reaction could potentially be applied to the synthesis or modification of Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, chemical stability, and complex formation, have been studied. For instance, the physicochemical properties and complex formation of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were investigated, providing insights into the behavior of similar sulfonamide piperidine derivatives . Additionally, the crystal structures of certain polysubstituted pyridines revealed supramolecular aggregation through various intermolecular interactions, which could be relevant for understanding the solid-state properties of Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate .

Scientific Research Applications

Synthesis and Anticancer Applications

Synthesis of Propanamide Derivatives : A study by Rehman et al. (2018) describes the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, aiming to evaluate them as anticancer agents. The research highlights the synthesis process starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate and its transformation into various compounds, ultimately testing their anticancer potential. Compounds synthesized exhibited significant anticancer activity, emphasizing the potential therapeutic applications of such derivatives (Rehman et al., 2018).

Antioxidant and Enzyme Inhibition

Sulfonyl Hydrazone Scaffold : Karaman et al. (2016) synthesized novel series of sulfonyl hydrazone with piperidine derivatives, investigating their antioxidant capacity and anticholinesterase activity. These compounds showed significant antioxidant activities and enzyme inhibition, suggesting their potential in medicinal chemistry for treating diseases associated with oxidative stress and enzyme dysfunction (Karaman et al., 2016).

Protection of Hydroxyl Groups in Carbohydrate Chemistry

Fsec Protected Glycosyl Donor : Spjut, Qian, and Elofsson (2010) introduced the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups, demonstrating its synthesis and evaluation. This research provides insights into the Fsec group's utility in synthesizing complex carbohydrates, presenting a step forward in the field of carbohydrate chemistry (Spjut, Qian, & Elofsson, 2010).

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Piperidine-4-Carbohydrazide Derivatives : A study by Khalid, Rehman, and Abbasi (2014) focused on synthesizing new N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and evaluating their enzyme inhibition activities. This research highlights the potential of these compounds in treating diseases related to acetylcholinesterase and butyrylcholinesterase, providing a foundation for further therapeutic development (Khalid, Rehman, & Abbasi, 2014).

Future Directions

Piperidines, including Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring new applications for piperidine derivatives.

properties

IUPAC Name

ethyl 1-[2-[(4-fluorobenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O5S/c1-2-25-17(22)14-7-10-20(11-8-14)26(23,24)12-9-19-16(21)13-3-5-15(18)6-4-13/h3-6,14H,2,7-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNCGNYQLBFRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.